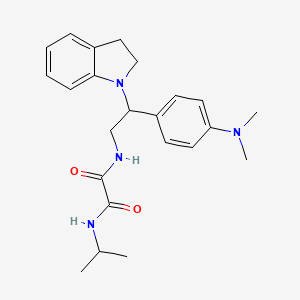
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide, also known as DPI, is a potent inhibitor of NADPH oxidases. It is commonly used in scientific research to study the role of NADPH oxidases in various physiological and pathological conditions.
Scientific Research Applications
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide is widely used in scientific research to study the role of NADPH oxidases in various physiological and pathological conditions. NADPH oxidases are enzymes that generate reactive oxygen species (ROS) in response to various stimuli. They play a critical role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of NADPH oxidases has been implicated in various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases.
Mechanism of Action
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide inhibits NADPH oxidases by blocking the electron transfer from NADPH to molecular oxygen, which is required for the generation of ROS. N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide binds to the flavin adenine dinucleotide (FAD) cofactor of NADPH oxidases and prevents its reduction by NADPH. This results in the inhibition of ROS generation.
Biochemical and Physiological Effects:
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide has been shown to inhibit ROS generation in various cell types, including neutrophils, macrophages, and endothelial cells. It has also been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In addition, N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide has been shown to protect against oxidative stress-induced cell damage in various cell types.
Advantages and Limitations for Lab Experiments
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide is a potent and selective inhibitor of NADPH oxidases, making it a valuable tool for studying the role of these enzymes in various physiological and pathological conditions. However, N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide has some limitations. It is a relatively toxic compound and can cause cell damage at high concentrations. In addition, N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide can inhibit other flavin-containing enzymes, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide. One area of research is the development of more potent and selective inhibitors of NADPH oxidases. Another area of research is the identification of novel targets for N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide and other NADPH oxidase inhibitors. Finally, there is a need for further research on the role of NADPH oxidases in various diseases and the potential therapeutic applications of NADPH oxidase inhibitors such as N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide.
Synthesis Methods
The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide involves the reaction of 4-dimethylaminobenzaldehyde with indole-2-carboxylic acid to form the corresponding Schiff base. This Schiff base is then reacted with isopropyl oxalyl chloride to yield N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-16(2)25-23(29)22(28)24-15-21(18-9-11-19(12-10-18)26(3)4)27-14-13-17-7-5-6-8-20(17)27/h5-12,16,21H,13-15H2,1-4H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZQIUKDPGKXQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-isopropyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


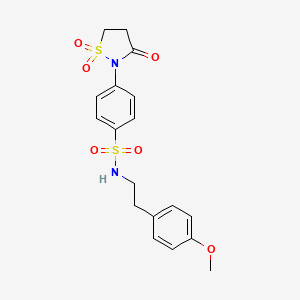
![2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine](/img/structure/B2623262.png)
![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2623263.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(m-tolyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2623264.png)
![2-Chloro-N-[[2-(oxan-4-yloxy)pyridin-4-yl]methyl]acetamide](/img/structure/B2623265.png)
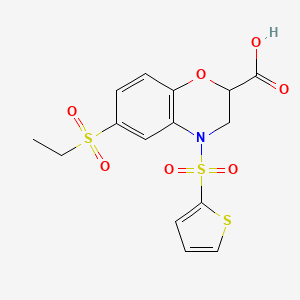
![Methyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2623268.png)

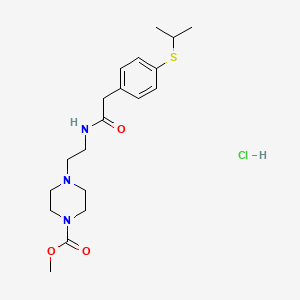
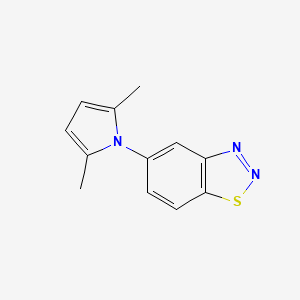
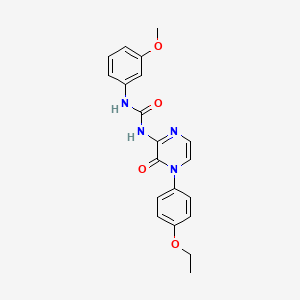
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2623277.png)
![N-(3-chlorophenyl)-4-[(2,3-dioxo-4-phenylpiperazin-1-yl)methyl]benzamide](/img/structure/B2623282.png)